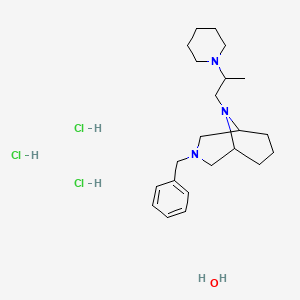

3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate

CAS No.: 23462-20-6

Cat. No.: VC18434588

Molecular Formula: C22H40Cl3N3O

Molecular Weight: 468.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23462-20-6 |

|---|---|

| Molecular Formula | C22H40Cl3N3O |

| Molecular Weight | 468.9 g/mol |

| IUPAC Name | 3-benzyl-9-(2-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;hydrate;trihydrochloride |

| Standard InChI | InChI=1S/C22H35N3.3ClH.H2O/c1-19(24-13-6-3-7-14-24)15-25-21-11-8-12-22(25)18-23(17-21)16-20-9-4-2-5-10-20;;;;/h2,4-5,9-10,19,21-22H,3,6-8,11-18H2,1H3;3*1H;1H2 |

| Standard InChI Key | SPHQEWVHHACEJM-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN1C2CCCC1CN(C2)CC3=CC=CC=C3)N4CCCCC4.O.Cl.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₂H₃₅N₃·3ClH·H₂O and a molecular weight of 468.93 g/mol . Its IUPAC name reflects its bicyclic framework: 3-benzyl-9-[2-(piperidin-1-yl)propyl]-3,9-diazabicyclo[3.3.1]nonane trihydrochloride hydrate. Key structural components include:

-

A 3,9-diazabicyclo[3.3.1]nonane core, a bicyclic system with two nitrogen atoms at positions 3 and 9.

-

A benzyl group (-CH₂C₆H₅) attached to the nitrogen at position 3.

-

A 2-piperidinopropyl chain (-CH₂CH(CH₂N(C₅H₁₀))-) at position 9.

-

Three hydrochloride counterions and a water molecule in the crystal lattice .

Comparative Structural Analysis

The diazabicyclononane scaffold is shared with related compounds, but substituents dictate functional differences:

The benzyl and piperidinopropyl groups in the target compound likely enhance lipophilicity and receptor-binding affinity compared to simpler analogs .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step modifications of the diazabicyclononane core:

-

Core Formation: Cyclization of linear diamines with dicarboxylic acid derivatives under high-temperature conditions.

-

Substituent Introduction:

-

Benzylation: Alkylation of the position 3 nitrogen with benzyl chloride.

-

Piperidinopropyl Attachment: Reaction of the position 9 nitrogen with 1-(2-chloropropyl)piperidine.

-

-

Salt Formation: Treatment with hydrochloric acid to yield the trihydrochloride hydrate .

Industrial-Scale Optimization

Industrial production emphasizes:

-

Purity Control: Recrystallization from ethanol/water mixtures to achieve ≥97% purity .

-

Yield Maximization: Catalytic optimization (e.g., using phase-transfer catalysts) to reduce side reactions.

-

Environmental Considerations: Solvent recovery systems to minimize waste.

Physicochemical Properties

Solubility and Stability

-

Water Solubility: High solubility due to hydrochloride salts, forming clear aqueous solutions .

-

Thermal Stability: Decomposition above 250°C, consistent with related diazabicyclononane derivatives.

-

Hygroscopicity: The hydrate form mitigates moisture absorption, enhancing shelf life .

Spectroscopic Characterization

-

NMR:

-

¹H NMR (D₂O): δ 7.3–7.5 (benzyl aromatic protons), δ 3.2–3.8 (piperidinopropyl and bicyclic CH₂ groups).

-

¹³C NMR: Peaks at 135–140 ppm (aromatic carbons), 50–60 ppm (N-CH₂ groups).

-

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ ion at m/z 343.3 (free base), with chloride adducts at m/z 468.9 .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for neuroactive agents due to its structural similarity to AMPA receptor modulators. For example:

-

Cognitive Enhancers: Analogous to 3,9-diazabicyclo[3.3.1]nonane dihydrochloride, it may act as a positive allosteric modulator of glutamate receptors.

-

Antidepressants: Benzyl groups could enhance blood-brain barrier penetration for CNS-targeted drugs.

Future Research Directions

Target Validation

-

Receptor Mapping: Crystal structures of the compound bound to AMPA receptors could guide drug design.

-

Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.

Industrial Collaborations

Partnerships with pharmaceutical firms could accelerate its adoption in:

-

Alzheimer’s Disease Therapies: Targeting amyloid-beta aggregation.

-

Pain Management: Modulation of ionotropic glutamate receptors in nociception.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume